molecular formula C24H19BrFNO4 B13539080 (2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

Cat. No.: B13539080
M. Wt: 484.3 g/mol
InChI Key: FTWJHEYWHMWTIW-QFIPXVFZSA-N
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Description

The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” is a synthetic organic molecule that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” typically involves multiple steps, including the introduction of the bromo and fluoro substituents on the phenyl ring, the formation of the propanoic acid backbone, and the attachment of the fluorenylmethoxycarbonyl (Fmoc) protecting group. Common reagents used in these reactions include brominating and fluorinating agents, as well as various catalysts and solvents to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” can undergo various chemical reactions, including:

    Oxidation: The propanoic acid group can be oxidized to form different carboxylic acid derivatives.

    Reduction: The bromo and fluoro substituents can be reduced under specific conditions.

    Substitution: The bromo and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanoic acid group may yield different carboxylic acids, while substitution of the bromo and fluoro groups can lead to a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound may be used as a probe to study the interactions of small molecules with biological targets. Its functional groups can be modified to create derivatives with specific biological activities.

Medicine

In medicine, the compound could be investigated for its potential therapeutic properties. Its structure suggests that it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, the compound may find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved would be determined by the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “(2S)-3-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid” include other amino acid derivatives with substituted phenyl rings and Fmoc-protected amino groups. Examples include:

  • (2S)-3-(4-chloro-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid
  • (2S)-3-(4-bromo-2-methylphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoicacid

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and fluoro substituents on the phenyl ring, along with the Fmoc-protected amino group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H19BrFNO4

Molecular Weight

484.3 g/mol

IUPAC Name

(2S)-3-(4-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19BrFNO4/c25-15-10-9-14(21(26)12-15)11-22(23(28)29)27-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,12,20,22H,11,13H2,(H,27,30)(H,28,29)/t22-/m0/s1

InChI Key

FTWJHEYWHMWTIW-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=C(C=C4)Br)F)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=C(C=C4)Br)F)C(=O)O

Origin of Product

United States

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